molecular formula C15H18N4O2S B10869076 (5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B10869076
M. Wt: 318.4 g/mol
InChI Key: CESNZVGPBFIEEH-QBFSEMIESA-N
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Description

2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE is a complex organic compound that features a piperazine ring, a thiazole ring, and a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds like trimetazidine and ranolazine share the piperazine moiety and have similar pharmacological activities.

    Thiazole derivatives: Compounds such as thiamine (vitamin B1) and sulfathiazole also contain the thiazole ring and exhibit biological activities.

Uniqueness

What sets 2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE apart is its unique combination of the piperazine, thiazole, and pyridine rings, which may confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4-one

InChI

InChI=1S/C15H18N4O2S/c20-10-9-18-5-7-19(8-6-18)15-17-14(21)13(22-15)11-12-3-1-2-4-16-12/h1-4,11,20H,5-10H2/b13-11-

InChI Key

CESNZVGPBFIEEH-QBFSEMIESA-N

Isomeric SMILES

C1CN(CCN1CCO)C2=NC(=O)/C(=C/C3=CC=CC=N3)/S2

Canonical SMILES

C1CN(CCN1CCO)C2=NC(=O)C(=CC3=CC=CC=N3)S2

Origin of Product

United States

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